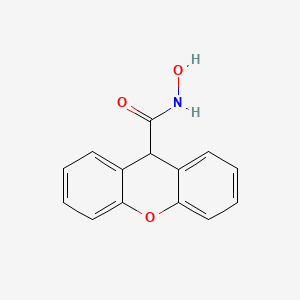

N-Hydroxy-9H-xanthen-9-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-9H-xanthen-9-carboxamid ist eine chemische Verbindung mit der Summenformel C₁₄H₁₁NO₃ und einem Molekulargewicht von 241,25 g/mol Es ist bekannt für seine einzigartige Struktur, die einen Xanthen-Kern mit einer Carboxamid- und einer Hydroxygruppe umfasst

Wissenschaftliche Forschungsanwendungen

N-hydroxy-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Potential use in the development of new materials and as a precursor for dyes and pigments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Hydroxy-9H-xanthen-9-carboxamid beinhaltet typischerweise die Reaktion von 9H-xanthen-9-carbonsäure mit Hydroxylamin . Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Carboxamidbindung zu erleichtern. Die Reaktionsbedingungen beinhalten oft ein Lösungsmittel wie Dichlormethan (DCM) und einen Temperaturbereich von 0-25 °C.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung effizienter Mischung und Temperaturkontrolle sowie die Implementierung von Reinigungsschritten wie Umkristallisation oder Chromatographie umfassen, um ein Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Hydroxy-9H-xanthen-9-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carboxamidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Hydroxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden üblicherweise eingesetzt.

Substitution: Nucleophile wie Alkoxide oder Amine können in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) verwendet werden.

Hauptprodukte

Oxidation: Bildung von 9H-xanthen-9-carbonsäurederivaten.

Reduktion: Bildung von N-Alkyl-9H-xanthen-9-carboxamidderivaten.

Substitution: Bildung verschiedener substituierter Xanthen-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Potenzielle Verwendung bei der Entwicklung neuer Materialien und als Vorläufer für Farbstoffe und Pigmente.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, erfolgt hauptsächlich durch die Hemmung von Histon-Deacetylasen (HDACs) . HDACs sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zu Chromatin-Kondensation und transkriptioneller Repression führt. Durch die Hemmung von HDACs kann this compound eine Hyperacetylierung von Histonen induzieren, was zur Aktivierung der Genexpression und potenziellen Antikrebs-Effekten führt.

Wirkmechanismus

The mechanism by which N-hydroxy-9H-xanthene-9-carboxamide exerts its effects is primarily through the inhibition of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-hydroxy-9H-xanthene-9-carboxamide can induce hyperacetylation of histones, resulting in the activation of gene expression and potential anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

9H-xanthen-9-carbonsäure: Die Stammverbindung ohne die Hydroxygruppe.

9H-xanthen-9-carboxamid: Die Stammverbindung ohne die Hydroxygruppe.

N-Hydroxy-9H-xanthen-9-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle eines Carboxamids.

Einzigartigkeit

N-Hydroxy-9H-xanthen-9-carboxamid ist einzigartig aufgrund des Vorhandenseins sowohl einer Hydroxygruppe als auch einer Carboxamidgruppe am Xanthen-Kern

Eigenschaften

IUPAC Name |

N-hydroxy-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(15-17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVQBMMAOHWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070670-52-8 |

Source

|

| Record name | N-hydroxy-9H-xanthene-9-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2594184.png)

![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)

![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)

![4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2594196.png)

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)

![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)

![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/new.no-structure.jpg)